Phenylhydrazine: A Comprehensive Technical Guide on its Chemical Properties and Structure
Phenylhydrazine: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylhydrazine (C₆H₅NHNH₂) is an organic compound that holds significant importance in synthetic organic chemistry and various industrial applications. First synthesized by Hermann Emil Fischer in 1875, it has since become an indispensable reagent in the synthesis of a wide array of heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis.[1][2] Its utility also extends to the characterization of carbonyl compounds and the synthesis of various dyes and pharmaceuticals. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and key reactions of phenylhydrazine, tailored for professionals in research and drug development.
Chemical Structure and Properties
Phenylhydrazine consists of a phenyl group attached to a hydrazine (B178648) moiety.[3] This structure imparts both nucleophilic and reducing properties to the molecule, making it a versatile reagent in organic synthesis.
Structure
The chemical structure of phenylhydrazine is depicted below:
Caption: Chemical structure of Phenylhydrazine.
Physical and Chemical Properties
Phenylhydrazine is a pale yellow crystalline solid or oily liquid that tends to darken to a reddish-brown color upon exposure to air and light.[3] It possesses a faint aromatic odor. The key quantitative properties of phenylhydrazine are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of Phenylhydrazine
| Property | Value |
| Molecular Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 g/mol |
| Appearance | Pale yellow crystals or oily liquid |
| Odor | Faint, aromatic |
| Melting Point | 19.5 °C (67.1 °F; 292.6 K) |
| Boiling Point | 243.5 °C (470.3 °F; 516.6 K) with decomposition |
| Density | 1.0978 g/cm³ |
| Vapor Pressure | <0.1 mmHg at 20 °C |
| Flash Point | 89 °C (192 °F) (closed cup) |
| Autoignition Temperature | 174 °C (345 °F) |
Table 2: Solubility and Partition Coefficient of Phenylhydrazine
| Property | Value |
| Solubility in Water | Sparingly soluble |
| Solubility in Organic Solvents | Miscible with ethanol (B145695), diethyl ether, chloroform (B151607), and benzene |
| logP (Octanol-Water Partition Coefficient) | 1.25 |
Table 3: Acid-Base Properties of Phenylhydrazine
| Property | Value |
| pKa | 5.21 (for the phenylhydrazinium ion) |
Spectroscopic Data
The structural features of phenylhydrazine can be elucidated through various spectroscopic techniques.
Table 4: Key Spectroscopic Data for Phenylhydrazine
| Spectroscopic Technique | Key Features and Wavelengths/Frequencies |
| UV-Vis Spectroscopy | λmax at approximately 240 nm and 280 nm in methanol (B129727).[4][5] |
| Infrared (IR) Spectroscopy | Broad absorption peak around 3332 cm⁻¹ (N-H stretching).[6] |
| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons and N-H protons. |
| ¹³C NMR Spectroscopy | Signals corresponding to the carbon atoms of the phenyl ring. |
Experimental Protocols
Synthesis of Phenylhydrazine Hydrochloride
A common laboratory method for the synthesis of phenylhydrazine involves the reduction of a benzenediazonium (B1195382) salt, which is prepared from aniline (B41778). The resulting phenylhydrazine is often isolated as its hydrochloride salt due to its greater stability.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂)
-
Deionized Water
-
Ice
Procedure:
-
In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate of phenylhydrazine hydrochloride will form.
-
Allow the reaction mixture to stand for a period to ensure complete precipitation.
-
Collect the phenylhydrazine hydrochloride precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of cold water, followed by a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Dry the purified phenylhydrazine hydrochloride crystals.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid phenylhydrazine, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr plates. For liquid phenylhydrazine, a thin film can be prepared between two KBr plates.[7]
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of phenylhydrazine (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of phenylhydrazine in a UV-transparent solvent, such as methanol or ethanol.[4][5] The concentration should be adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.[9]
Quantitative Analysis by Titration
The purity of phenylhydrazine can be determined by titration with a standard solution of an oxidizing agent, such as potassium iodate (B108269) (KIO₃), in an acidic medium.
Materials:
-
Phenylhydrazine sample
-
Standardized Potassium Iodate (KIO₃) solution (e.g., 0.1 M)
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform or Carbon Tetrachloride (as an indicator)
-
Deionized Water
Procedure:
-
Accurately weigh a sample of phenylhydrazine and dissolve it in a known volume of deionized water.
-
Take an aliquot of this solution and add a sufficient amount of concentrated hydrochloric acid to make the solution strongly acidic.
-
Add a small amount of an immiscible organic solvent like chloroform or carbon tetrachloride.
-
Titrate the solution with the standardized potassium iodate solution with vigorous shaking. The iodine monochloride formed in the reaction is extracted into the organic layer, imparting a violet color.
-
The endpoint is reached when the violet color in the organic layer disappears.[10][11]
Key Reactions and Mechanisms
Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the preparation of indoles from phenylhydrazines and carbonyl compounds (aldehydes or ketones) in the presence of an acid catalyst.[1][2][12][13]
Reaction Scheme: Phenylhydrazine + Aldehyde/Ketone --(Acid Catalyst)--> Indole + Ammonia (B1221849) + Water
The mechanism involves several key steps:
-
Formation of Phenylhydrazone: Phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.[1][12][13]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.[1][12]
-
[1][1]-Sigmatropic Rearrangement: An acid-catalyzed[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[1][2][12]
-
Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[1][12][13]
Caption: Mechanism of the Fischer Indole Synthesis.
Conclusion
Phenylhydrazine remains a vital compound in the arsenal (B13267) of synthetic chemists, particularly for the construction of indole-based structures prevalent in pharmaceuticals and natural products. A thorough understanding of its chemical properties, structure, and reactivity is crucial for its effective and safe utilization in research and development. This guide has provided a detailed overview of these aspects, including practical experimental protocols and a mechanistic illustration of its most famous application, the Fischer indole synthesis, to serve as a valuable resource for scientists and professionals in the field.
References
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Hydrazine, phenyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Effect of bis-TEMPO Sebacate on Mechanical Properties and Oxidative Resistance of Peroxide-Crosslinked Polyolefin Compositions | MDPI [mdpi.com]
- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 10. osti.gov [osti.gov]
- 11. ajsonline.org [ajsonline.org]
- 12. testbook.com [testbook.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
